molecular formula C10H6BrCl2N B11840450 3-Bromo-2,6-dichloro-4-methylquinoline

3-Bromo-2,6-dichloro-4-methylquinoline

Cat. No.: B11840450
M. Wt: 290.97 g/mol
InChI Key: CHOBKDOKHOCPQA-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloro-4-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .

Preparation Methods

The synthesis of 3-Bromo-2,6-dichloro-4-methylquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the use of boron reagents and palladium catalysts under specific reaction conditions to achieve the desired product .

Chemical Reactions Analysis

3-Bromo-2,6-dichloro-4-methylquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-2,6-dichloro-4-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloro-4-methylquinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

3-Bromo-2,6-dichloro-4-methylquinoline can be compared with other similar compounds, such as:

  • 3-Bromo-4-chloro-2-methylquinoline
  • 7-Bromo-2-chloro-4-methylquinoline
  • 6-Bromo-4-chloro-2-methylquinoline
  • 8-Bromo-4-chloro-2-methylquinoline

These compounds share similar structural features but may exhibit different chemical and biological properties.

Properties

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

3-bromo-2,6-dichloro-4-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-7-4-6(12)2-3-8(7)14-10(13)9(5)11/h2-4H,1H3

InChI Key

CHOBKDOKHOCPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=C1Br)Cl)Cl

Origin of Product

United States

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